molecular formula C18H14BrNO2 B1331993 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid CAS No. 351155-45-8

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

Cat. No. B1331993
M. Wt: 356.2 g/mol
InChI Key: DSFQRRFDCGCSST-UHFFFAOYSA-N
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Description

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom and a carboxylic acid group in the molecule suggests potential reactivity and the possibility of further functionalization.

Synthesis Analysis

The synthesis of quinoline derivatives often involves strategies such as bromodecarboxylation, as seen in the preparation of various substituted quinolines . The process typically involves the treatment of quinoline carboxylic acids with N-bromosuccinimide, which can tolerate a wide range of functional groups. This method could potentially be adapted for the synthesis of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray diffraction, as demonstrated for similar compounds . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be analyzed using computational methods like density functional theory (DFT) to understand the charge transfer within the molecule . These analyses provide insights into the stability and reactivity of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including radical bromination , which can be initiated by visible light and N-bromosuccinimide. The reactivity with carboxylic acids to form fluorescent derivatives is also notable, as it can be used for detection in high-performance liquid chromatography (HPLC) . These reactions highlight the versatility of quinoline compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be influenced by the presence of substituents on the quinoline ring. For instance, the introduction of a bromine atom can significantly affect the compound's diuretic activity . Spectroscopic methods like FT-IR and FT-Raman, along with DFT calculations, can provide detailed information on the vibrational frequencies and structural parameters of the compound . These properties are essential for understanding the behavior of the compound in different environments and for designing new molecules with desired characteristics.

Scientific Research Applications

Synthesis and Molecular Rearrangement

  • A study by Klásek et al. (2003) discusses the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their brominated derivatives. This process includes the transformation into 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids, which may be relevant for understanding the behavior and applications of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid in chemical reactions (Klásek et al., 2003).

Antimicrobial and Antimalarial Agents

  • Parthasaradhi et al. (2015) synthesized a series of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives with promising antimicrobial and antimalarial activities. This suggests the potential of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid in the development of new therapeutic agents (Parthasaradhi et al., 2015).

Cytotoxic Activity in Cancer Research

  • A study by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinoline carboxylic acids, showed potent cytotoxic effects against various cancer cell lines. This indicates the potential for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid in cancer research (Deady et al., 2003).

Photophysical and Fluorescence Studies

  • The work by Uchacz et al. (2016) on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline highlights the photophysical properties and potential applications of quinoline derivatives in the field of molecular logic switches and fluorescence studies, which could be relevant for 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid (Uchacz et al., 2016).

Antibacterial Activities

  • Research by Ishikawa et al. (1990) on substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids, which are structurally similar to 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid, showed significant antibacterial activities against various bacterial strains. This suggests possible antibacterial applications for the compound (Ishikawa et al., 1990).

Future Directions

The future directions for research on 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid could include the development of efficient synthesis methods, the investigation of its chemical reactivity and mechanism of action, and the exploration of its potential applications in various fields such as medicinal chemistry and proteomics research .

properties

IUPAC Name

6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFQRRFDCGCSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361080
Record name 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

CAS RN

351155-45-8
Record name 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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